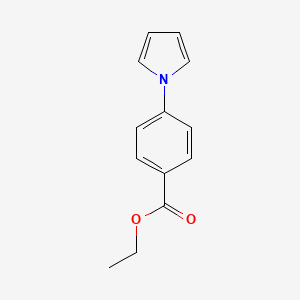![molecular formula C6H4N4O2 B1301222 [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 202065-25-6](/img/structure/B1301222.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
描述
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
作用机制
Target of Action
Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . PDEs play a crucial role in cellular signal transduction by breaking down cAMP, an intracellular second messenger that regulates various biological processes .
Mode of Action
Related compounds have been shown to suppress the erk signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been shown to suppress the ERK signaling pathway . This pathway is a part of the larger MAPK/ERK pathway, which plays a crucial role in the regulation of cell division, apoptosis, and cell differentiation . The suppression of this pathway can lead to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
The compound’s molecular weight is reported to be 16412 , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
The this compound and its derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines . For instance, one derivative was found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner . It also induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Action Environment
The synthesis of related compounds has been achieved under microwave conditions , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental conditions.
生化分析
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been reported to possess promising activities against a panel of cancer cell lines by acting on microtubules, which are involved in the progression of cell division . Additionally, this compound has shown inhibitory effects on enzymes such as JAK1 and JAK2, which are key players in cell signaling pathways . The interactions between this compound and these biomolecules are primarily based on binding interactions that modulate their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of microtubules, leading to disrupted cell division and potential anticancer effects . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to microtubules and inhibits their polymerization, which is essential for cell division . Additionally, this compound can inhibit the activity of enzymes such as JAK1 and JAK2, leading to altered cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable, but it can undergo degradation under certain conditions. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell division and altered gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anticancer activity and modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism . For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 4-alkyl-3,5-diamino-1,2,4-triazoles with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-mediated synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .
化学反应分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions, such as the [3 + 2] cycloaddition with azinium-N-imines .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper acetate for cycloaddition reactions and sodium hydroxide for the synthesis of triazolo[1,5-a]pyrimidinium-2-amides . Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit significant biological activities .
科学研究应用
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-c]pyrimidine: Another isomer with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: These derivatives exhibit anti-inflammatory activities.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its broad spectrum of biological activities and its ability to inhibit multiple signaling pathways, making it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYLNWLBGNWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361422 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202065-25-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)


![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)







